
(4-(1-Aminoallyl)-3-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1-Aminoallyl)-3-fluorophenyl)methanol is an organic compound that features a fluorinated phenyl ring with an aminoallyl group and a methanol group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminoallyl)-3-fluorophenyl)methanol typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a fluorinated benzene derivative.
Substitution Reaction: Introduce the aminoallyl group via a nucleophilic substitution reaction.
Reduction: Reduce the intermediate product to obtain the methanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the aminoallyl group.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of (4-(1-Aminoallyl)-3-fluorobenzaldehyde) or (4-(1-Aminoallyl)-3-fluorobenzoic acid).
Reduction: Formation of (4-(1-Aminoethyl)-3-fluorophenyl)methanol.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine
Drug Development: Possible applications in the development of pharmaceuticals due to its unique structure.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for (4-(1-Aminoallyl)-3-fluorophenyl)methanol would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(1-Aminoallyl)-3-chlorophenyl)methanol
- (4-(1-Aminoallyl)-3-bromophenyl)methanol
- (4-(1-Aminoallyl)-3-iodophenyl)methanol
Uniqueness
The presence of the fluorine atom in (4-(1-Aminoallyl)-3-fluorophenyl)methanol can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to different pharmacokinetic properties.
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
[4-(1-aminoprop-2-enyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C10H12FNO/c1-2-10(12)8-4-3-7(6-13)5-9(8)11/h2-5,10,13H,1,6,12H2 |
InChI-Schlüssel |
IXFOVNXJABTFOD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=C(C=C(C=C1)CO)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


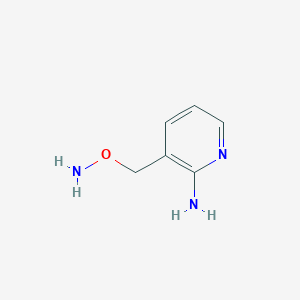


![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
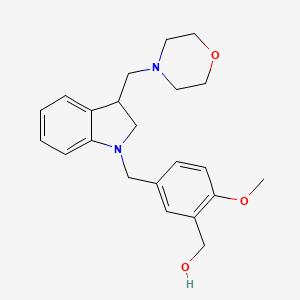
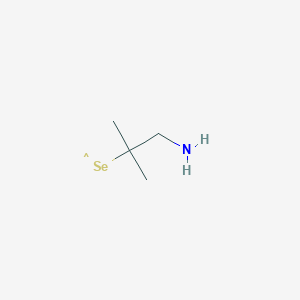

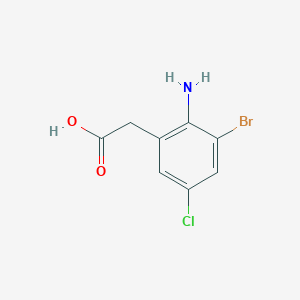
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
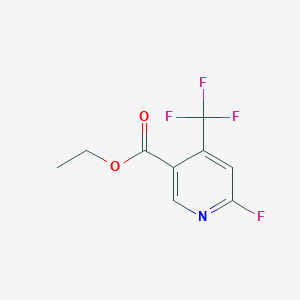

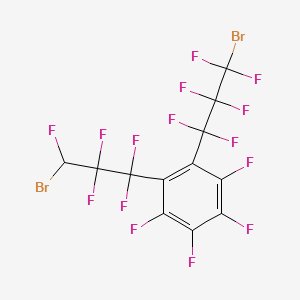
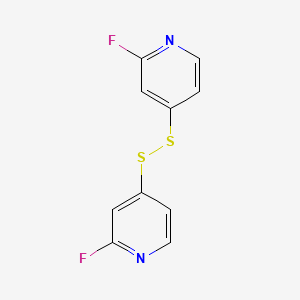
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
